5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring substituted with a carboxylic acid group and a pyridyl group, making it a valuable molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dichloro-2-aminopyridine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid: Shares a similar pyrazole core but differs in the substituents, leading to different chemical properties and applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct substituents, affecting its reactivity and biological activity.
Uniqueness
5-{[(3,5-DICHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID stands out due to its unique combination of a dichloropyridyl group and a pyrazole ring, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5-[(3,5-dichloropyridin-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-17-8(6(4-15-17)11(19)20)10(18)16-9-7(13)2-5(12)3-14-9/h2-4H,1H3,(H,19,20)(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADMTBVIJDVOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=C(C=C(C=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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